N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
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Overview
Description
N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioylhydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides or thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Benzene sulfonamides: Compounds with a sulfonamide group attached to a benzene ring, known for their antimicrobial properties.
Uniqueness
The combination of these structural features enhances its ability to interact with multiple molecular targets, making it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
89879-97-0 |
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Molecular Formula |
C16H15N3O2S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(2)16-17-15(22-18-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
CSQWWBSBULUALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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